N-(3-(1H-imidazol-1-yl)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride
CAS No.: 1219185-15-5
Cat. No.: VC4334751
Molecular Formula: C18H16ClFN4OS2
Molecular Weight: 422.92
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1219185-15-5 |
|---|---|
| Molecular Formula | C18H16ClFN4OS2 |
| Molecular Weight | 422.92 |
| IUPAC Name | N-(6-fluoro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)thiophene-2-carboxamide;hydrochloride |
| Standard InChI | InChI=1S/C18H15FN4OS2.ClH/c19-13-4-5-14-16(11-13)26-18(21-14)23(17(24)15-3-1-10-25-15)8-2-7-22-9-6-20-12-22;/h1,3-6,9-12H,2,7-8H2;1H |
| Standard InChI Key | IFOWPXVFVIJUMZ-UHFFFAOYSA-N |
| SMILES | C1=CSC(=C1)C(=O)N(CCCN2C=CN=C2)C3=NC4=C(S3)C=C(C=C4)F.Cl |
Introduction
Molecular Formula:
The exact molecular formula is not explicitly stated in the sources but can be deduced from its structural components.
Synthesis Pathways
The synthesis of such compounds typically involves multi-step organic reactions:
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Formation of the Imidazole Derivative:
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Imidazole derivatives are often synthesized via cyclization reactions involving diamines and aldehydes under acidic or basic conditions.
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Introduction of the Benzo[d]thiazole Unit:
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Benzo[d]thiazole structures are commonly prepared by cyclizing substituted anilines with sulfur-containing reagents such as Lawesson's reagent or phosphorus pentasulfide.
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Coupling with Thiophene-2-Carboxamide:
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Amide bond formation typically involves coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) to link the thiophene and amine groups.
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Salt Formation:
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Conversion to the hydrochloride salt is achieved by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or methanol).
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Applications and Biological Relevance
While specific applications for this compound are not directly mentioned in the provided sources, compounds with similar structural motifs have been explored for:
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Pharmaceutical Applications:
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Imidazole derivatives are known for their antifungal, antibacterial, and anticancer properties.
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Benzo[d]thiazole derivatives have shown promise in targeting cancer cells due to their ability to interact with DNA and enzymes.
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Potential as Drug Candidates:
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The combination of imidazole and benzo[d]thiazole units suggests potential for activity against diseases such as cancer or microbial infections.
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Fluorinated compounds often exhibit enhanced pharmacokinetic properties, including increased metabolic stability and membrane permeability.
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Example Studies:
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Similar benzo[d]thiazole derivatives have demonstrated cytotoxicity against human cancer cell lines, such as HepG2 (liver cancer) and MDA-MB-231 (breast cancer) .
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Thiophene-based carboxamides have been investigated for their role in enzyme inhibition and receptor binding .
Analytical Characterization
To confirm the identity and purity of such compounds, standard analytical techniques are employed:
Challenges in Synthesis
The synthesis of complex molecules like this one often faces challenges such as:
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Low yields due to multiple reaction steps.
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Sensitivity of intermediates to moisture or oxygen.
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Difficulty in purifying closely related byproducts.
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